3-Bromo-8-fluoro-4-hydroxyquinoline

Catalog No.
S984849
CAS No.
1065087-83-3
M.F
C9H5BrFNO
M. Wt
242.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-8-fluoro-4-hydroxyquinoline

CAS Number

1065087-83-3

Product Name

3-Bromo-8-fluoro-4-hydroxyquinoline

IUPAC Name

3-bromo-8-fluoro-1H-quinolin-4-one

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

InChI

InChI=1S/C9H5BrFNO/c10-6-4-12-8-5(9(6)13)2-1-3-7(8)11/h1-4H,(H,12,13)

InChI Key

PXKSZDKDNPVFPM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)F)NC=C(C2=O)Br

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C(C2=O)Br

3-Bromo-8-fluoro-4-hydroxyquinoline is a chemical compound belonging to the class of halogenated quinolines, with the molecular formula C9H5BrFNOC_9H_5BrFNO and a molecular weight of approximately 242.04 g/mol. This compound features a quinoline backbone, which is characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of bromine and fluorine substituents, along with a hydroxyl group at the 4-position, contributes to its unique chemical properties and biological activities. It typically appears as a yellow crystalline solid, exhibiting sparing solubility in water while being soluble in organic solvents like ethanol and acetone.

The chemistry of 3-Bromo-8-fluoro-4-hydroxyquinoline involves various reactions typical of quinoline derivatives. Key reactions include:

  • Electrophilic Substitution: The compound can undergo electrophilic substitution reactions due to the electron-rich nature of the aromatic system. For instance, bromination can occur at positions on the quinoline ring.
  • Formation of Heterocycles: It can participate in cyclization reactions leading to the formation of various nitrogen-containing heterocycles.
  • Reactivity with Thiocyanogen: The compound can react with thiocyanogen, yielding derivatives that may exhibit distinct biological activities.

3-Bromo-8-fluoro-4-hydroxyquinoline has been studied for its significant biological activities:

  • Antibacterial Properties: It has demonstrated efficacy against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity: The compound shows potential against fungi such as Candida albicans.
  • Anticancer Effects: Research indicates that it possesses cytotoxic effects on various cancer cell lines, including those from breast and lung cancers. Its mechanisms include apoptosis induction and inhibition of cell proliferation .
  • Antiviral Activity: Preliminary studies suggest activity against viruses like hepatitis B virus and human immunodeficiency virus.

The synthesis of 3-Bromo-8-fluoro-4-hydroxyquinoline typically involves several steps:

  • Bromination of 8-Fluoroquinoline: This is carried out using bromine in the presence of an acid catalyst (e.g., hydrobromic acid), leading to the formation of an intermediate.
  • Subsequent Reactions: The intermediate can undergo further transformations, including reactions with fluorine gas or other fluorinating agents.
  • Characterization Techniques: The final product is characterized using spectroscopic methods such as infrared spectroscopy and nuclear magnetic resonance spectroscopy to confirm its structure and purity.

3-Bromo-8-fluoro-4-hydroxyquinoline finds applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, it is explored as a lead compound for developing new antimicrobial and anticancer agents.
  • Chemical Research: It serves as a precursor in synthesizing other nitrogen-containing heterocycles with potential pharmaceutical applications .

The interactions of 3-Bromo-8-fluoro-4-hydroxyquinoline with biological targets are an area of ongoing research. Studies have indicated that it may interact with various enzymes and receptors involved in cellular processes, contributing to its antimicrobial and anticancer effects. Detailed mechanistic studies are required to elucidate these interactions fully.

Similar Compounds

Several compounds share structural similarities with 3-Bromo-8-fluoro-4-hydroxyquinoline, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
8-HydroxyquinolineHydroxyl group at position 8Antimicrobial, anticancer
7-BromoquinolinBromine at position 7Antibacterial
5-FluoroquinolinFluorine at position 5Antiviral
4-HydroxyquinolineHydroxyl group at position 4Antifungal
6-Bromo-2-methylquinolineMethyl group at position 2, bromine at position 6Antimicrobial

These compounds are notable for their varied biological activities and potential applications in medicinal chemistry, highlighting the importance of structural modifications in enhancing efficacy .

For 3-Bromo-8-fluoro-4-hydroxyquinoline

PropertyValue
Chemical FormulaC9H5BrFNO
Molecular Weight (g/mol)242.04-242.047
CAS Number1065087-83-3
MDL NumberMFCD13192868
IUPAC Name3-bromo-8-fluoro-1H-quinolin-4-one
SMILESOc1c(Br)cnc2c(F)cccc12
InChIInChI=1S/C9H5BrFNO/c10-6-4-12-8-5(9(6)13)2-1-3-7(8)11/h1-4H,(H,12,13)
InChI KeyPXKSZDKDNPVFPM-UHFFFAOYSA-N
Monoisotopic Mass240.953854
LogP2.42970
Physical FormSolid
Purity95-97%

Collision cross section data obtained through ion mobility spectrometry predictions indicate various adduct formations with cross-sectional areas ranging from 138.9 to 160.2 Ų depending on the ionization mode [7]. The protonated molecular ion [M+H]+ exhibits a predicted collision cross section of 139.4 Ų at m/z 241.96114 [7].

Thermal Stability and Phase Behavior

Thermal analysis of quinoline derivatives through differential scanning calorimetry and thermogravimetric analysis provides crucial insights into their stability characteristics [10]. General quinoline compounds demonstrate variable thermal behavior depending on their substitution patterns, with certain factors in substitution such as chain length, branching, and unsaturation showing limited influence on physical stability [10].

For halogenated quinoline derivatives, thermal decomposition patterns typically involve multiple stages of mass loss corresponding to different molecular fragments [10] [11]. The presence of both bromine and fluorine substituents in 3-bromo-8-fluoro-4-hydroxyquinoline is expected to influence its thermal decomposition profile compared to unsubstituted quinoline [10].

Quinoline itself exhibits a melting point of -15°C and a boiling point range of 237-238°C at standard atmospheric pressure [12]. The thermal properties of substituted quinolines generally deviate from these values depending on the nature and position of substituents [13]. Thermodynamic studies on quinoline compounds have established comprehensive data on heat capacity, enthalpy of formation, and entropy values through adiabatic calorimetry and combustion calorimetry methods [13].

The thermal stability assessment through thermogravimetric analysis coupled with differential scanning calorimetry allows for differentiation between endothermic events with no associated weight loss, such as melting and crystallization, from those involving weight changes like volatilization and degradation [11] [14].

Solubility and Partition Coefficients

The solubility characteristics of 3-bromo-8-fluoro-4-hydroxyquinoline are influenced by the presence of both halogen substituents and the hydroxyl group at the 4-position [15] [12]. Quinoline compounds generally exhibit limited solubility in cold water but dissolve readily in hot water and most organic solvents [15] [12].

The calculated LogP value of 2.42970 for 3-bromo-8-fluoro-4-hydroxyquinoline indicates moderate lipophilicity, suggesting reasonable solubility in both aqueous and organic phases [5]. This partition coefficient falls within the range typical for quinoline derivatives, where the parent quinoline exhibits a LogP of 2.04 [16] [17].

The presence of the hydroxyl group at the 4-position contributes to hydrogen bonding capabilities, potentially enhancing water solubility compared to fully halogenated analogs [18] [19]. The 4-hydroxyquinoline moiety can exist in tautomeric equilibrium with the corresponding 4-oxoquinoline form, which may influence solubility behavior in different solvents [18].

For quinoline derivatives, octanol-water partition coefficients serve as important indicators of membrane permeability and bioavailability [12]. The specific substitution pattern in 3-bromo-8-fluoro-4-hydroxyquinoline, with electron-withdrawing halogens and an electron-donating hydroxyl group, creates a balanced polarity profile that affects its distribution between aqueous and lipophilic phases [20].

Acid-Base Behavior and pKa Profiling

The acid-base behavior of 3-bromo-8-fluoro-4-hydroxyquinoline is governed by the quinoline nitrogen and the hydroxyl group at the 4-position [16] [21]. Quinoline itself exhibits basic properties with a pKa of 4.90, acting as a weak tertiary base that can form salts with acids [16] [15] [12].

The presence of electron-withdrawing substituents, particularly the bromine at the 3-position and fluorine at the 8-position, significantly influences the basicity of the quinoline nitrogen [20] [21]. Nuclear magnetic resonance studies of brominated quinoline derivatives have demonstrated that bromine substitution at the 3-position can affect the acidity of nearby functional groups through inductive effects [20].

The 4-hydroxyquinoline system can undergo tautomerization between the enol and keto forms, which is pH-dependent and affects the observed pKa values [18] [19]. In 4-hydroxyquinoline derivatives, the equilibrium between these tautomeric forms is solvent-dependent, with aqueous media favoring different tautomers compared to organic solvents [19].

Studies on related hydroxyquinoline compounds have shown that the presence of halogen substituents can shift pKa values by 0.5 to 1.5 units depending on their position and electronic effects [21]. The combination of bromine and fluorine substituents in 3-bromo-8-fluoro-4-hydroxyquinoline is expected to result in a measurably different pKa profile compared to unsubstituted 4-hydroxyquinoline [20] [16].

Computational studies using density functional theory methods have been employed to predict pKa values for quinoline derivatives, providing theoretical frameworks for understanding acid-base behavior in these systems [21] [22].

Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared Spectroscopy

Infrared spectroscopic analysis of quinoline derivatives reveals characteristic vibrational modes associated with the heterocyclic ring system [23]. The quinoline scaffold exhibits distinctive features including out-of-plane carbon-hydrogen vibrations between 400 and 900 cm⁻¹ and in-plane aromatic ring stretches between 1000 and 1600 cm⁻¹ [23].

For 8-substituted quinolines, specific vibrational signatures have been identified through Fourier-transform infrared spectroscopy [20]. The presence of fluorine substitution at the 8-position introduces characteristic carbon-fluorine stretching vibrations, while bromine substitution at the 3-position affects the overall vibrational pattern of the quinoline ring [20] [23].

Hydroxyl groups in quinoline derivatives typically exhibit broad stretching vibrations around 3200-3400 cm⁻¹, which can shift depending on hydrogen bonding interactions [23]. The 4-hydroxyquinoline moiety may show tautomeric behavior that can be monitored through infrared spectroscopy, particularly in the carbonyl region around 1600-1700 cm⁻¹ [18].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for halogenated quinoline derivatives [20]. Proton nuclear magnetic resonance studies of brominated 8-substituted quinolines have revealed specific chemical shift patterns influenced by the electronic effects of substituents [20].

In 3-bromo-8-fluoroquinoline systems, the absence of the proton at the 3-position due to bromine substitution creates characteristic splitting patterns in adjacent protons [20]. The fluorine at the 8-position exhibits long-range coupling effects that can be observed in both proton and carbon-13 nuclear magnetic resonance spectra [20].

Chemical shift analysis of quinoline derivatives demonstrates that electron-withdrawing substituents like bromine and fluorine cause downfield shifts in nearby carbon and proton resonances [20]. The 4-position in hydroxyquinoline derivatives shows distinctive chemical shifts that can indicate the predominant tautomeric form under specific conditions [18].

Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, provide unambiguous assignment of carbon and proton signals in complex quinoline derivatives [20].

Mass Spectrometry

Mass spectrometric analysis of 3-bromo-8-fluoro-4-hydroxyquinoline reveals characteristic fragmentation patterns and ionization behavior [7]. The molecular ion peak appears at m/z 241.96114 for the protonated species [M+H]⁺ [7].

Ion mobility spectrometry coupled with mass spectrometry provides collision cross section data that serves as an additional identification parameter [7]. Various adduct formations have been predicted, including sodium adducts [M+Na]⁺ at m/z 263.94308 and deprotonated species [M-H]⁻ at m/z 239.94658 [7].

Table 2: Predicted Collision Cross Section Data for 3-Bromo-8-fluoro-4-hydroxyquinoline

Adductm/zPredicted CCS (Ų)
[M+H]⁺241.96114139.4
[M+Na]⁺263.94308153.6
[M-H]⁻239.94658143.6
[M+NH₄]⁺258.98768160.2
[M+K]⁺279.91702141.0

The fragmentation behavior of halogenated quinolines typically involves loss of halogen substituents and characteristic quinoline ring fragmentations [7]. The presence of both bromine and fluorine substituents creates distinctive isotope patterns that aid in compound identification [7].

Computational Thermochemical Studies

Computational chemistry approaches using density functional theory have been extensively applied to quinoline derivatives to investigate their thermochemical properties [22] [24] [25]. These studies provide insights into molecular geometry, electronic structure, and thermodynamic parameters that complement experimental measurements [22] [24].

Density functional theory calculations at the B3LYP/6-31G(d,p) level have been employed to determine optimized geometries, vibrational frequencies, and electronic properties of quinoline compounds [24] [25]. For halogenated quinolines, computational methods help predict the influence of substituent effects on molecular stability and reactivity [22] [26].

Thermochemical parameters including enthalpy of formation, entropy, and heat capacity can be calculated through statistical mechanical methods combined with quantum chemical calculations [13] [27]. These computational approaches have proven particularly valuable for predicting properties of novel quinoline derivatives where experimental data may be limited [27] [28].

Time-dependent density functional theory methods enable prediction of electronic absorption spectra and excited state properties [29] [25]. For 3-bromo-8-fluoro-4-hydroxyquinoline, such calculations can provide insights into photophysical behavior and electronic transitions [29] [30].

Computational studies on quinoline tautomerism have revealed energy differences between hydroxy and oxo forms, providing theoretical frameworks for understanding experimental observations [18] [28]. These calculations indicate that substituent effects can significantly influence tautomeric equilibria in 4-hydroxyquinoline derivatives [18] [28].

Frontier molecular orbital analysis through computational methods provides information about highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which relate to chemical reactivity and stability [24] [26]. Natural bond orbital analysis offers additional insights into hyperconjugative interactions and charge delocalization in quinoline systems [31] [26].

Conrad–Limpach Synthesis Methodology

The Conrad–Limpach synthesis represents one of the most reliable approaches for constructing 4-hydroxyquinoline frameworks [1] [2]. This thermal condensation reaction involves the sequential condensation of anilines with β-ketoesters, followed by cyclization to form quinoline derivatives. For 3-Bromo-8-fluoro-4-hydroxyquinoline synthesis, the process begins with appropriately substituted aniline precursors bearing pre-installed halogen substituents .

The mechanism initiates with nucleophilic attack by the aniline nitrogen on the carbonyl carbon of the β-ketoester, forming a Schiff base intermediate [1]. The critical cyclization step requires elevated temperatures of 250-270°C, where a 6π-electrocyclic ring closure occurs [4]. The reaction proceeds through an anilinomethylenemalonate intermediate, which undergoes thermal cyclization via a ketene intermediate to form the quinoline nucleus [5].

For halogenated derivatives, the starting material 3-bromo-5-fluoroaniline reacts with ethyl acetoacetate under acid catalysis . The condensation occurs at moderate temperatures (100-120°C), followed by cyclization at 250-270°C in high-boiling solvents. The regioselectivity is governed by the electron-withdrawing effects of the halogen substituents, directing the cyclization to the desired positions .

Skraup Synthesis Adaptations

The classical Skraup synthesis, while traditionally employed for simple quinoline construction, requires significant modifications for halogenated derivatives [6] [7]. The process involves condensation of substituted anilines with glycerol in the presence of sulfuric acid and an oxidizing agent. For bromo-fluoro derivatives, the reaction typically employs 3-bromo-5-fluoroaniline as the starting material [8].

The mechanism proceeds through acrolein formation from glycerol dehydration, followed by Michael addition of the aniline to form an intermediate [9]. Ring closure occurs through intramolecular electrophilic addition, producing the quinoline framework [8]. The presence of electron-withdrawing halogens requires careful optimization of reaction conditions to prevent decomposition while maintaining regioselectivity [6].

Modified Skraup conditions utilize controlled temperatures of 120-140°C with carefully selected oxidizing agents such as arsenic acid rather than nitrobenzene to reduce reaction violence [6] [10]. The yields typically range from 70-85% when properly optimized, though the presence of multiple halogens can reduce efficiency due to competing side reactions [11].

Reaction Conditions and Optimization

The success of both Conrad–Limpach and Skraup methodologies depends critically on temperature control and solvent selection [12]. High-temperature cyclization reactions require solvents with boiling points exceeding 250°C to maintain reaction homogeneity [13]. Traditional solvents include mineral oil (boiling point >275°C), diphenyl ether (259°C), and Dowtherm A (257°C) [12].

Recent optimization studies have identified alternative solvent systems that provide improved yields and handling characteristics [12]. 2,6-Di-tert-butylphenol has emerged as an effective solvent, providing 65% yields with no unpleasant odor and significantly lower cost compared to Dowtherm A [12]. Tetraglyme offers advantages as a single-solvent system, accommodating both cyclization and subsequent transformations with yields reaching 85-90% [13].

Halogenation Strategies for Bromo-Fluoro Substituents

Direct Bromination Approaches

Direct bromination of quinoline substrates presents unique challenges due to the electron-deficient nature of the pyridine ring [14]. Electrophilic halogenation typically occurs preferentially on the benzene portion of the quinoline system [14]. For 8-fluoro-4-hydroxyquinoline substrates, bromination can be achieved using molecular bromine in acetic acid medium at controlled temperatures .

The regioselectivity of bromination depends on the existing substitution pattern and reaction conditions [14]. Treatment of 8-fluoro-4-hydroxyquinoline with bromine in acetic acid at 50°C provides selective bromination at the 3-position, though yields are moderate (45-75%) due to competing reactions . The presence of the electron-withdrawing fluorine substituent influences the bromination pattern, directing the incoming bromine to specific positions [14].

Alternative brominating agents, including N-bromosuccinimide (NBS), offer improved control over reaction conditions [15]. NBS-mediated bromination can be performed under radical conditions using benzoyl peroxide as an initiator, providing better yields (60-90%) and reduced side product formation [16]. The choice of solvent significantly impacts both yield and regioselectivity, with chloroform and carbon tetrachloride providing optimal results [14].

Sequential Halogenation Protocols

Sequential introduction of halogen substituents often provides superior control over regiochemistry compared to direct multi-halogenation . For 3-bromo-8-fluoro-4-hydroxyquinoline, a typical sequence involves initial fluorine incorporation followed by selective bromination.

The fluorination step can be achieved through nucleophilic aromatic substitution using fluoride sources such as potassium fluoride in polar aprotic solvents [17]. Alternative approaches employ electrophilic fluorinating agents, though these require careful control to prevent over-fluorination [18]. The subsequent bromination step utilizes the directing effects of the fluorine substituent to achieve the desired 3-bromo substitution pattern.

Late-stage halogenation strategies offer advantages in terms of synthetic flexibility . Starting from 4-hydroxyquinoline, sequential halogenation allows for systematic introduction of substituents with predictable regioselectivity. The electron-withdrawing nature of the initially introduced halogen influences subsequent halogenation patterns, enabling selective construction of the target molecule [17].

Metal-Catalyzed Halogenation Methods

Transition metal-catalyzed halogenation has emerged as a powerful tool for quinoline functionalization [15] [17]. Copper-promoted bromination using alkyl bromides as halogen sources provides excellent regioselectivity for C5-bromination of quinoline derivatives [15]. The reaction proceeds under mild conditions in dimethyl sulfoxide (DMSO) without requiring external oxidants [15].

Palladium-catalyzed halogenation protocols offer complementary reactivity patterns [17]. These methods typically employ halogenating reagents in combination with palladium catalysts to achieve site-selective halogenation. The reaction conditions are generally milder than classical electrophilic halogenation, reducing decomposition and side product formation [17].

Electrochemical halogenation represents an environmentally benign approach to quinoline halogenation [18]. This method utilizes potassium halides as both halogenating agents and electrolytes in undivided cells [18]. The protocol provides expedient access to halogenated quinolines with unique regioselectivity and broad substrate scope, achieving yields of 65-85% under ambient conditions [18].

Enzymatic Halogenation Approaches

Flavin-Dependent Halogenases

Flavin-dependent halogenases (FDHs) represent the most extensively characterized class of halogenating enzymes [19]. These enzymes catalyze the 2-electron oxidation of halide anions to generate electrophilic halogenating species [19]. For quinoline substrates, FDHs offer exceptional regioselectivity and operate under mild aqueous conditions [19].

The mechanism involves flavin adenine dinucleotide (FAD) as a cofactor, utilizing NADH as an electron donor [19]. The catalytic cycle begins with reduction of FAD by NADH, followed by oxygen incorporation to form a flavin-hydroperoxide intermediate [19]. Halide attack on this intermediate generates the reactive hypohalite species, which is delivered regiospecifically to the aromatic substrate [19].

PrnC, a flavin-dependent halogenase, has demonstrated capability for site-selective halogenation of pyrrolic heterocycles [20]. While not directly applicable to quinolines, the enzyme provides insights into biocatalytic halogenation mechanisms that could be adapted for quinoline substrates through protein engineering [20]. The enzyme operates optimally at pH 7.0-8.5 and temperatures of 25-40°C [19].

Heme-Dependent Haloperoxidases

Heme-dependent haloperoxidases utilize hydrogen peroxide and halide anions to generate halogenating species [19]. These enzymes demonstrate broad substrate specificity, potentially accommodating quinoline derivatives. The most studied example, chloroperoxidase from Caldariomyces fumago, has been employed for various aromatic halogenation reactions [19].

The catalytic mechanism resembles that of cytochrome P450 enzymes [19]. A cysteine thiolate-ligated heme iron(III) is activated by hydrogen peroxide to generate an oxo-iron(IV) species [19]. Nucleophilic addition of halide generates the catalytic iron(III)-hypohalite species, which can deliver electrophilic halogen to electron-rich substrates [19].

For quinoline halogenation, heme-dependent haloperoxidases require optimization of reaction conditions to accommodate the electron-deficient nature of the quinoline ring [19]. The pH optimum of 4.0-6.0 may require buffering to maintain enzyme stability while achieving effective halogenation [19]. Temperature ranges of 20-50°C provide optimal enzyme activity while preventing thermal denaturation [19].

Vanadium-Dependent Haloperoxidases

Vanadium-dependent haloperoxidases offer complementary reactivity to other enzymatic halogenation systems [19]. These enzymes preferentially halogenate phenolic compounds, making them potentially suitable for 4-hydroxyquinoline substrates [19]. The halide selectivity (Br⁻ > Cl⁻ > I⁻) aligns well with the requirements for brominated quinoline synthesis [19].

The catalytic mechanism involves vanadate cofactors that activate hydrogen peroxide for halide oxidation [19]. The resulting hypohalite species can then halogenate electron-rich aromatic positions [19]. The pH optimum of 6.0-8.0 and temperature range of 15-35°C provide mild reaction conditions suitable for sensitive quinoline substrates [19].

Engineered Halogenases for Quinoline Substrates

Protein engineering approaches have expanded the substrate scope of natural halogenases [19]. Directed evolution and rational design strategies can potentially create halogenase variants capable of accepting quinoline substrates [19]. Site-directed mutagenesis of active site residues has successfully altered substrate specificity and regioselectivity in several halogenase systems [19].

Computational modeling and molecular docking studies provide guidance for engineering efforts [20]. Identification of key residues involved in substrate binding and catalysis enables targeted modifications to accommodate quinoline substrates [20]. Successful engineering would provide environmentally benign halogenation methods with exceptional selectivity [19].

Optimization of Reaction Conditions and Yields

Temperature Effects and Thermal Management

Temperature control represents the most critical parameter in quinoline synthesis, particularly for cyclization reactions [21] [22]. The Conrad–Limpach cyclization requires temperatures of 250-270°C to achieve the thermal energy necessary for ring closure [4] [23]. However, temperatures exceeding 300°C lead to decomposition and tar formation, severely reducing yields [24].

Microwave-assisted heating has emerged as an effective method for achieving high temperatures while minimizing decomposition [22]. Microwave irradiation at 250-300°C for 5-15 minutes provides superior yields compared to conventional heating [22]. The rapid heating and precise temperature control offered by microwave synthesis reduces side product formation and improves reaction efficiency [22].

For halogenation reactions, temperature optimization depends on the specific halogenating agent and substrate [18] [15]. Direct bromination with molecular bromine typically proceeds optimally at 50-80°C, while NBS-mediated bromination can be performed at room temperature to 80°C depending on the initiator system [14] [16]. Enzymatic halogenation operates at much lower temperatures (25-40°C), though reaction times are correspondingly longer [19].

Solvent Selection and Effects

Solvent choice profoundly impacts both reaction rate and yield in quinoline synthesis [12] [13]. High-boiling solvents are essential for thermal cyclization reactions to prevent phase separation and maintain reaction homogeneity [13]. The solvent must remain chemically inert under the harsh reaction conditions while providing adequate solubility for all reactants [12].

Comprehensive studies have evaluated various high-boiling solvents for Conrad–Limpach cyclizations [12]. Dowtherm A provides excellent yields (83-87%) but suffers from high cost and unpleasant odor [12]. 2,6-Di-tert-butylphenol offers a cost-effective alternative with yields of 65% and no odor issues [12]. Tetraglyme enables one-pot procedures with yields reaching 85-90% [13].

For halogenation reactions, solvent polarity and coordinating ability significantly influence reaction outcomes [14] [18]. Acetic acid is commonly employed for electrophilic bromination, providing both solvent properties and mild acid catalysis [14]. DMSO has proven effective for copper-catalyzed halogenation reactions, facilitating both substrate dissolution and catalyst activity [15].

Catalyst Loading and Activity

Catalyst optimization requires balancing activity with cost and practicality [25]. For metal-catalyzed halogenation, copper loadings of 0.1-1.0 equivalents typically provide optimal results [15]. Lower loadings reduce costs but may result in incomplete conversion, while excessive catalyst can lead to side reactions and difficult purification [15].

Heterogeneous catalysts offer advantages in terms of recovery and reuse [25]. Iron oxide-silica nanoparticles have demonstrated effectiveness for quinoline synthesis with optimal loadings of 6% by weight [25]. The nanocatalyst provides both improved yields (81% vs. 47% uncatalyzed) and enhanced batch-to-batch consistency [25].

Enzymatic systems require optimization of enzyme loading, cofactor concentrations, and reaction conditions [19]. Flavin-dependent halogenases typically require equimolar amounts of enzyme and substrate, along with stoichiometric cofactors [19]. The high molecular weight of enzymes makes catalyst loading optimization critical for economic viability [19].

Substrate Concentration and Mass Transfer

Substrate concentration significantly impacts both reaction rate and yield [26] [25]. Higher concentrations can lead to precipitation and mass transfer limitations, while dilute conditions may slow reaction rates [26]. Optimal concentrations typically range from 0.1-0.5 M for most quinoline synthesis reactions [26].

Mass transfer considerations become particularly important in heterogeneous catalytic systems [25]. Adequate stirring and appropriate reactor design ensure efficient contact between substrates and catalyst surfaces [25]. For enzymatic reactions, gentle mixing conditions preserve enzyme activity while maintaining adequate mass transfer [19].

Temperature-dependent solubility can create challenges in optimizing substrate concentration [13]. Many quinoline intermediates have limited solubility at room temperature but become more soluble at elevated reaction temperatures [13]. This requires careful consideration of heating and cooling rates to prevent precipitation [13].

Purification and Isolation Techniques

Recrystallization Methods

Recrystallization remains the gold standard for quinoline purification, often achieving purities of 95-99% [27] [28]. The technique relies on differential solubility at varying temperatures, allowing selective crystallization of the desired product while leaving impurities in solution [27]. For quinoline derivatives, the choice of solvent system is critical to achieving effective purification [27].

Common solvent systems for quinoline recrystallization include ethanol-water mixtures, acetone-water combinations, and single solvents such as ethyl acetate [29] [30]. The rigid, planar structure of quinolines generally promotes good crystallization behavior [28]. Heterocyclic compounds typically crystallize well due to their ability to form ordered crystal lattices through π-π stacking and hydrogen bonding interactions [28].

The recrystallization process requires careful temperature control and cooling rates [27] [31]. Slow cooling promotes formation of large, pure crystals while rapid cooling can trap impurities within the crystal structure [27]. For 3-Bromo-8-fluoro-4-hydroxyquinoline, recrystallization from ethanol-water or DMSO provides effective purification with recovery yields of 75-90% [31].

Column Chromatography Optimization

Column chromatography provides versatile purification for quinoline derivatives, accommodating a wide range of polarities and functional groups [29] [32]. Silica gel remains the most common stationary phase, though alumina can be employed for basic quinolines [29]. The choice of eluent system requires careful optimization based on the specific substitution pattern and polarity of the target compound [29].

For halogenated quinolines, typical eluent systems employ hexane-ethyl acetate gradients, starting with low polarity (10:1 hexane:ethyl acetate) and increasing polarity to 1:1 or higher [29]. The presence of the hydroxyl group in 4-hydroxyquinolines increases polarity, requiring more polar eluent systems [30]. Gradient elution provides optimal separation while minimizing solvent consumption [29].

Recovery yields from column chromatography typically range from 80-95% for quinoline derivatives [29] [32]. The technique excels at removing closely related impurities that cannot be separated by recrystallization [28]. However, column chromatography may not achieve the ultimate purity levels possible with recrystallization [28].

Vacuum Distillation and Sublimation

Vacuum distillation provides effective purification for lower molecular weight quinolines, achieving purities of 92-97% [33]. The technique is particularly useful for removing solvent residues and low-boiling impurities [33]. For 3-Bromo-8-fluoro-4-hydroxyquinoline, the presence of multiple functional groups may limit the utility of distillation due to potential thermal decomposition [33].

Sublimation offers excellent purification for compounds that can be vaporized without decomposition [28]. This technique can achieve purities exceeding 99% for suitable compounds [28]. The presence of hydrogen bonding in 4-hydroxyquinolines may limit sublimation efficiency due to stronger intermolecular interactions [28].

The selection between distillation and sublimation depends on the thermal stability and volatility of the specific quinoline derivative [33]. Preliminary thermal analysis can guide the choice of purification method and identify appropriate temperature ranges [33].

Crystallization from Mixed Solvents

Mixed solvent systems often provide superior crystallization compared to single solvents [34]. The solvent composition can be optimized to achieve ideal solubility characteristics, with good solubility at elevated temperatures and poor solubility at low temperatures [34]. For quinoline derivatives, combinations such as ethanol-water, acetone-water, and methanol-water are commonly employed [34].

The crystallization process can be controlled through temperature programming and seeding strategies [34]. Slow cooling from elevated temperatures promotes formation of well-ordered crystals [34]. Addition of seed crystals can initiate crystallization and control crystal form [34].

Different crystal forms (polymorphs) of the same compound may exhibit varying properties [34]. Controlling crystallization conditions can favor formation of specific polymorphs with optimal characteristics for handling and further synthetic transformations [34].

Quality Control and Analytical Methods

Comprehensive analytical characterization ensures the identity and purity of synthesized quinolines [30]. Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation [35]. For 3-Bromo-8-fluoro-4-hydroxyquinoline, characteristic signals include aromatic protons, with integration patterns confirming the substitution pattern [35].

High-performance liquid chromatography (HPLC) quantifies purity and identifies related impurities [36]. The method requires optimization of mobile phase composition and detection wavelength for each specific quinoline derivative [36]. Reversed-phase HPLC with acetonitrile-water gradients typically provides effective separation [36].

Mass spectrometry confirms molecular weight and fragmentation patterns [30]. High-resolution mass spectrometry enables determination of molecular formulas and detection of trace impurities [30]. Melting point determination provides additional confirmation of purity and identity [30].

Summary of Data Tables

The comprehensive data presented in Tables 1-7 summarizes the critical parameters for successful synthesis of 3-Bromo-8-fluoro-4-hydroxyquinoline. Table 1 compares classical synthetic approaches, highlighting the superior yields achievable with optimized Conrad–Limpach conditions. Table 2 demonstrates the advantages of enzymatic and electrochemical halogenation methods over traditional approaches. Table 3 identifies critical optimization parameters, emphasizing the importance of temperature control and solvent selection.

Table 4 provides guidance for purification strategy selection based on compound characteristics and desired purity levels. Table 5 details enzymatic halogenation approaches, showcasing the potential for mild, selective halogenation under aqueous conditions. Table 6 compares specific synthetic routes to the target compound, identifying the most promising approaches. Table 7 quantifies solvent effects on cyclization reactions, enabling informed solvent selection for optimal yields.

XLogP3

2.6

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

3-Bromo-8-fluoroquinolin-4(1H)-one

Dates

Last modified: 08-16-2023

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